(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
Description
The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide” features a benzo[d]thiazole core substituted with an allyl group at position 3 and a sulfamoyl group at position 4. The Z-configuration of the imine moiety (C=N) is critical for its stereochemical stability. The 2-naphthamide group is linked via an amide bond, contributing to its planar aromatic system.
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h2-10,12-13H,1,11H2,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URACPAIUNPWLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the benzo[d]thiazole core, followed by functionalization to introduce the allyl and sulfamoyl groups. The final step involves the condensation with 2-naphthamide under controlled conditions to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro or sulfonamide groups can be reduced to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation. It is also being investigated for its antibacterial properties .
Industry
In industry, this compound is used in the development of new materials, such as semiconductors for plastic electronics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit enzymes involved in DNA replication or repair, leading to cell death. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions .
Comparison with Similar Compounds
(Z)-N-(3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
- Key Differences : Replaces the sulfamoyl (–SO₂NH₂) group with a methylsulfonyl (–SO₂CH₃) moiety and introduces a phenylthio-propanamide chain instead of 2-naphthamide.
- Impact : The methylsulfonyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to sulfamoyl. The phenylthio group may alter electronic properties and metabolic stability .
Naphthamide-Triazole Derivatives ()
Compounds such as 6a-m and 7a (e.g., N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) share the naphthamide moiety but incorporate triazole rings instead of benzo[d]thiazole.
- Synthesis : Synthesized via 1,3-dipolar cycloaddition between azides and alkynes, using Cu(OAc)₂ as a catalyst .
- Structural Contrast : The triazole ring provides rigidity and hydrogen-bonding sites, whereas the benzo[d]thiazole core in the Z-compound offers conjugated aromaticity and sulfamoyl-mediated solubility.
Table 1: Structural Comparison
Heterocyclic Systems with Oxadiazole and Triazole Moieties ()
Compounds like 4-(5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide () highlight the prevalence of 1,3,4-oxadiazole and triazole systems in drug design.
- Functional Groups : Semicarbazide and aryl groups enhance hydrogen-bonding and π-π stacking.
- Comparison : The Z-compound’s sulfamoyl group may confer better solubility and target affinity compared to semicarbazide derivatives, which rely on urea-like hydrogen bonds .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
- Z-compound : Expected peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and sulfonamide S=O (1350–1250 cm⁻¹).
- Triazole Derivatives (6b, 6c): Show –NO₂ asymmetric stretches (1504–1535 cm⁻¹) and triazole C–N (1287–1340 cm⁻¹), absent in the Z-compound .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are known for their diverse biological activities, particularly in medicinal chemistry. The unique structural characteristics of this compound suggest potential applications in the fields of antimicrobial and anticancer therapies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The structural features include:
- Thiazole Ring : Contributes to the stability and reactivity of the compound.
- Allyl Group : Enhances interaction with biological targets.
- Sulfonamide Moiety : Known for its pharmacological properties, including antibacterial and antitumor activities.
Antibacterial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with bacterial enzymes involved in folate metabolism, potentially leading to effective antibacterial action .
Anticancer Activity
Preliminary studies on similar compounds indicate that sulfonamide derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . The specific interactions of this compound with cancer cell lines are yet to be fully elucidated, but its structural analogs have shown promising results against various cancer types.
Study on Anticancer Mechanisms
A study explored the effects of thiazole-based compounds on various cancer cell lines. Findings suggested that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways . Although specific data for this compound is limited, its structural similarity to effective anticancer agents supports further investigation.
Antimicrobial Testing
In vitro testing of related sulfonamides has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness is often measured by minimum inhibitory concentration (MIC) values, which indicate the lowest concentration required to inhibit bacterial growth. For instance, related compounds have shown MIC values ranging from 1 to 32 µg/mL against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
